molecular formula C10H19NO B15090850 4-(Oxan-3-yl)piperidine

4-(Oxan-3-yl)piperidine

Cat. No.: B15090850
M. Wt: 169.26 g/mol
InChI Key: XUGSAUXTKBIJFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-3-yl)piperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using robust catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxan-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium or rhodium catalysts.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 4-(Oxan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. This modulation can lead to the inhibition of cell migration and induction of cell cycle arrest, thereby reducing the survivability of cancer cells .

Comparison with Similar Compounds

Comparison: 4-(Oxan-3-yl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-(oxan-3-yl)piperidine

InChI

InChI=1S/C10H19NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h9-11H,1-8H2

InChI Key

XUGSAUXTKBIJFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CCNCC2

Origin of Product

United States

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